: This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also used in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .
: This compound is used as a reactant in the synthesis of various organic compounds.
: This is an organic intermediate that can be synthesized from 2-chloro-4-methyl-3-nitropyridine .
5-Bromo-4-Methyl-2-Nitropyridine is a chemical compound with the molecular formula C₆H₅BrN₂O₂. It features a pyridine ring that is substituted at the 5-position with a bromo group, at the 4-position with a methyl group, and at the 2-position with a nitro group. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .
Several methods exist for synthesizing 5-Bromo-4-Methyl-2-Nitropyridine:
5-Bromo-4-Methyl-2-Nitropyridine has diverse applications:
Studies have indicated that 5-Bromo-4-Methyl-2-Nitropyridine interacts with biological systems through various mechanisms:
Several compounds share structural similarities with 5-Bromo-4-Methyl-2-Nitropyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-3-methyl-5-nitropyridine | 23132-21-0 | 0.83 |
2-Bromo-5-methyl-4-nitropyridine | 66092-62-4 | 0.82 |
2-Bromo-6-methyl-5-nitropyridine | 22282-96-8 | 0.80 |
4-Methyl-5-nitropyridin-2-amine | 21901-40-6 | 0.83 |
2-Amino-5-bromo-4-methyl-3-nitropyridine | Not Available | Similar properties but distinct structure |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 5-Bromo-4-Methyl-2-Nitropyridine within this class of compounds .
Irritant